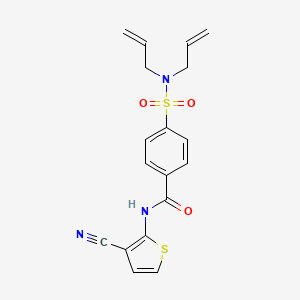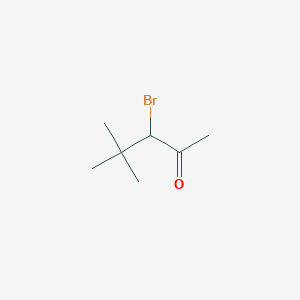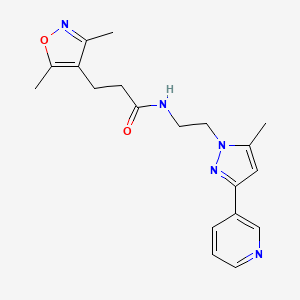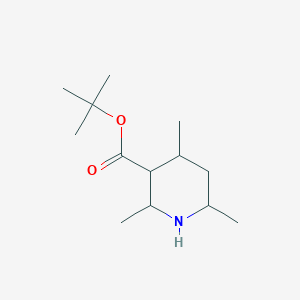
N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as compound 25, is a synthetic small molecule that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are currently being investigated.
Scientific Research Applications
Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related to the compound , demonstrated their utility in colorimetric sensing of fluoride anions. One of the derivatives exhibited a significant color transition in response to fluoride anion, showcasing its potential in naked-eye detection of fluoride in solutions (Younes et al., 2020).
Endothelin Receptor Antagonists : Compounds similar to N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide have been investigated for their role as endothelin receptor-A antagonists. Structural modifications of the aryl group in these compounds have shown to enhance their activity, suggesting their potential in therapeutic applications (Wu et al., 1997).
Antitumor Activity : Benzamides and benzenesulfonamide derivatives, which share a structural resemblance to the compound , have demonstrated promising in vitro antitumor activity against various cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Fahim & Shalaby, 2019).
X-Ray Structural Analysis : Studies on benzoselenophene derivatives, related to N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, have involved X-ray structural analysis to confirm molecular structures. Such research is crucial in understanding the molecular configurations and properties of these compounds (Arsenyan et al., 2013).
Synthesis and Catalytic Activity : Research on benzamides has also focused on their synthesis and catalytic activities. For instance, yttrium alkyl complexes with benzamidinate ligands have been studied for their role in polymerizing ethene to polyethene, showing the catalytic potential of benzamide derivatives (Bambirra et al., 2003).
Gelation Behavior : The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, which are structurally similar, has been studied to understand the role of non-covalent interactions in their gelation/non-gelation behavior. This research is significant in material science and nanotechnology applications (Yadav & Ballabh, 2020).
Polyimide Synthesis : Benzamides are also integral in the synthesis of polyimides, as shown in a study on 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene. The resulting polyimides were highly thermally stable and had potential applications in creating durable materials (Imai et al., 1984).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-10-21(11-4-2)26(23,24)16-7-5-14(6-8-16)17(22)20-18-15(13-19)9-12-25-18/h3-9,12H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLJALGNYRQLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2839158.png)




![N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2839166.png)



![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)
![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)

![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)